(1R,2S)-Cyclohexane-1,2-diamine Dihydrochloride: A Comprehensive Technical Guide
(1R,2S)-Cyclohexane-1,2-diamine Dihydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride, a critical chiral building block in modern organic synthesis and pharmaceutical development. This document details its chemical and physical properties, provides established experimental protocols for its use, and explores its applications, particularly in the synthesis of pharmacologically active molecules.
Core Chemical and Physical Data
(1R,2S)-Cyclohexane-1,2-diamine dihydrochloride, a member of the chiral amine family, is the dihydrochloride salt of cis-1,2-diaminocyclohexane. Its stereospecific nature makes it an invaluable tool in asymmetric synthesis, where the precise three-dimensional arrangement of atoms is crucial for biological activity.
Table 1: Chemical Identifiers and Properties
| Identifier | Value | Reference |
| CAS Number | 10027-80-2 | [1][2][3][4] |
| Molecular Formula | C₆H₁₆Cl₂N₂ | [1][3][4] |
| Molecular Weight | 187.11 g/mol | [1][3][4] |
| Synonyms | cis-1,2-Cyclohexanediamine dihydrochloride, (1R,2S)-rel-1,2-Cyclohexanediamine dihydrochloride | [2] |
| MDL Number | MFCD19440709 | [1][3] |
Table 2: Physical and Spectroscopic Data
| Property | Value | Reference |
| Appearance | Solid | [3] |
| Melting Point | 307-310 °C | [3] |
| Boiling Point | 193.6 °C at 760 mmHg | [3] |
| Density | 0.939 g/cm³ | [3] |
| Infrared Spectrum | Conforms to Structure | [3] |
| NMR | Conforms to Structure | [3] |
Experimental Protocols
The utility of (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride is most evident in its application as a chiral ligand in asymmetric catalysis and as a starting material for the synthesis of complex molecules. Below are representative experimental protocols.
Preparation of a Chiral Catalyst for Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation is a powerful method for the enantioselective reduction of ketones and imines. (1R,2S)-Cyclohexane-1,2-diamine is a common precursor for the synthesis of the ligands used in these reactions.
Experimental Workflow:
Caption: Workflow for the preparation and use of a chiral catalyst.
Methodology:
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(1R,2S)-Cyclohexane-1,2-diamine dihydrochloride is first converted to its free base form by treatment with a suitable base, such as sodium hydroxide, followed by extraction with an organic solvent.
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The resulting free diamine is then reacted with a suitable pro-ligand, for example, N-tosyl-1,2-diphenylethylenediamine (TsDPEN), under inert atmosphere to form the chiral ligand.
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The synthesized ligand is purified using standard techniques like recrystallization or column chromatography.
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The purified ligand is then coordinated to a metal precursor, such as [RuCl₂(p-cymene)]₂, in a suitable solvent to form the active chiral catalyst.
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This catalyst is then used in the asymmetric transfer hydrogenation of a prochiral ketone or imine in the presence of a hydrogen donor, like a formic acid/triethylamine mixture, to yield the corresponding chiral alcohol or amine with high enantioselectivity.
Use as a Chiral Resolving Agent
The enantiomers of (1R,2S)-Cyclohexane-1,2-diamine can be used to resolve racemic mixtures of chiral acids through the formation of diastereomeric salts.
Logical Relationship Diagram:
Caption: Resolution of a racemic acid using (1R,2S)-CHDA.
Methodology:
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A solution of the racemic acid in a suitable solvent is treated with a solution of (1R,2S)-Cyclohexane-1,2-diamine.
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The resulting diastereomeric salts will have different solubilities, allowing for their separation by fractional crystallization.
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The less soluble diastereomeric salt is isolated by filtration.
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The enantiomerically pure acid is then liberated from the isolated salt by treatment with a strong acid.
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The more soluble diastereomer can be recovered from the mother liquor and treated similarly to obtain the other enantiomer of the acid.
Applications in Drug Development
The primary application of (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride in drug development lies in its role as a precursor to chiral ligands for asymmetric synthesis. Many modern pharmaceuticals are chiral, and their therapeutic effects are often associated with a single enantiomer. The use of chiral catalysts derived from this diamine allows for the efficient and selective synthesis of the desired enantiomer, which is a critical aspect of drug discovery and manufacturing.
While (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride itself is not typically a pharmacologically active molecule, its derivatives are integral to the synthesis of a wide range of drugs, including anti-cancer agents, anti-inflammatory drugs, and central nervous system therapeutics. The signaling pathways targeted by these drugs are diverse and depend on the final drug molecule synthesized.
Signaling Pathway Example (Illustrative):
The following diagram illustrates a generic signaling pathway that could be modulated by a drug synthesized using a catalyst derived from (1R,2S)-Cyclohexane-1,2-diamine.
Caption: Illustrative signaling pathway modulated by a chiral drug.
This guide provides a foundational understanding of (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride for professionals in the fields of chemical research and drug development. Its unique stereochemistry and versatility make it an indispensable component in the synthesis of enantiomerically pure compounds.
References
- 1. CAS 10027-80-2 | (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride - Synblock [synblock.com]
- 2. (1R,2S)-Cyclohexane-1,2-diamine dihydrochloride | CAS 10027-80-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. (1R,2S)-cyclohexane-1,2-diamine dihydrochloride [myskinrecipes.com]
- 4. (1R,2S)-Cyclohexane-1,2-diamine--hydrogen chloride (1/2) | C6H16Cl2N2 | CID 70701196 - PubChem [pubchem.ncbi.nlm.nih.gov]
